(2-Bromo-4-methoxyphenyl)hydrazine
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Overview
Description
(2-Bromo-4-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)hydrazine typically involves the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-4-methoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)hydrazine: Lacks the bromine substituent, leading to different reactivity and applications.
(2-Bromo-phenyl)hydrazine:
(2-Bromo-4-chlorophenyl)hydrazine: Substituted with a chlorine atom instead of a methoxy group, resulting in different chemical behavior.
Uniqueness
(2-Bromo-4-methoxyphenyl)hydrazine is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability that is not found in its analogs.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2-bromo-4-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 |
InChI Key |
IBMHCNBKNJHIFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Br |
Origin of Product |
United States |
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